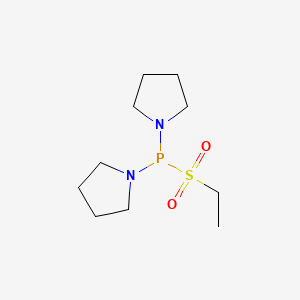

Ethylsulfonyl(dipyrrolidin-1-yl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

141930-81-6 |

|---|---|

Molecular Formula |

C10H21N2O2PS |

Molecular Weight |

264.33 g/mol |

IUPAC Name |

ethylsulfonyl(dipyrrolidin-1-yl)phosphane |

InChI |

InChI=1S/C10H21N2O2PS/c1-2-16(13,14)15(11-7-3-4-8-11)12-9-5-6-10-12/h2-10H2,1H3 |

InChI Key |

AFUVXQPGPXUVRD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)P(N1CCCC1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Table 1. Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Substitution Reactions | Triflate, pyrrolidine, 40–80°C | 85–93% | High | Moderate |

| Phosphiranium Salts | Fluorinated benzyl triflate, SiO$$_2$$-TEA | 88% | Moderate | High |

| Three-Component Synthesis | 2-Formylbenzoic acid, SPOs, room temperature | 94–97% | High | High |

Challenges and Byproduct Management

- Sensitivity : Triflates degrade upon prolonged storage, necessitating immediate use.

- Byproducts : Dibenzyl ether (2–11%) and protiophosphonium adducts form during quaternization, requiring silica gel chromatography for removal.

- Catalyst Selection : Potassium hexamethyldisilazide (KHMDS) improves reaction rates but complicates workup.

Industrial-Scale Adaptations

Patent CN103087102A details a cost-effective process:

- Substitution : Chloride-tri-(pyrrolidin-1-yl)phosphine hexafluorophosphate reacts with tert-butylamine (10–70°C, 10–24 h).

- Deprotection : Sodium methoxide in methanol cleaves intermediates, yielding the target compound (60.8–69.8% yield).

This method prioritizes operational simplicity and reduced catalyst loading, though yields are modest compared to laboratory-scale approaches.

Mechanistic Insights

- Nucleophilic Attack : Pyrrolidine displaces triflate or chloride leaving groups via $$ \text{S}_\text{N}2 $$ mechanisms, forming P–N bonds.

- Steric Effects : Bulky substituents on phosphorus slow reaction kinetics but enhance product stability.

- Acid-Base Interactions : Buffered systems (e.g., phosphoric acid-sodium dihydrogen phosphate) stabilize intermediates and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethylsulfonyl(dipyrrolidin-1-yl)phosphane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, with solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Sulfides or thiols

Substitution: Various substituted phosphane derivatives

Scientific Research Applications

Ethylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for drug discovery.

Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.

Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethylsulfonyl(dipyrrolidin-1-yl)phosphane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved can vary widely, depending on the specific reaction or process in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Ethylsulfonyl(dipyrrolidin-1-yl)phosphane and Analogous Compounds

Electronic Effects :

- The ethylsulfonyl group in the target compound creates a highly electron-deficient phosphorus center compared to triphenylphosphane (PPh₃) or triethylphosphane (PEt₃).

- In contrast, PPh₃’s aryl groups provide moderate electron withdrawal, balancing stability and reactivity in gold(I)-based anticancer compounds (e.g., IC₅₀ = 3.46 µM in MDA-MB231 cells) .

Steric Considerations :

- The dipyrrolidinyl groups impose significant steric hindrance, surpassing the bulk of PPh₃. This could hinder coordination to metal centers but enhance selectivity in substrate binding.

Anticancer Activity of Phosphane Ligands

Gold(I) phosphane complexes, such as those in , demonstrate cytotoxicity via enzyme inhibition (e.g., DHFR, TrxR). While this compound lacks a metal center, its sulfonyl group may mimic protein-binding motifs seen in gold-phosphane drugs. For instance, strong protein binding (Ksv = 1.51–2.46 × 10⁴ M⁻¹) is observed in analogous gold compounds . However, the absence of a metal-coordination site likely limits direct anticancer activity unless functionalized further.

Biological Activity

Ethylsulfonyl(dipyrrolidin-1-yl)phosphane is a phosphorous-containing compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a dipyrrolidine moiety attached to a sulfonyl and phosphane group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's phosphorous atom plays a critical role in its reactivity and ability to form complexes with biological molecules.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 4.8 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

2. Anti-inflammatory Effects

This compound has been shown to reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study:

A study conducted on murine models demonstrated that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating anti-inflammatory properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate absorption and distribution within tissues, with a half-life conducive for therapeutic applications.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to determine long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.